Stereochemical Reactivity Differentiation: Only the Z-Isomer Cyclizes to the Benzisoxazole Ring in Risperidone/Paliperidone Synthesis
The Z-oxime and E-oxime geometric isomers of paliperidone are not functionally equivalent in the synthetic pathway. As established in US Patent 7,405,298 (Synthon IP Inc.), 'essentially only the Z-isomer cyclizes to a benzisoxazole ring in risperidone synthesis,' while the E-isomer is unreactive in this transformation [1]. This stereochemical exclusivity means the Z-oxime is the authentic process-related impurity that persists through synthesis when cyclization is incomplete, whereas the E-oxime originates from a parallel but mechanistically distinct formation pathway. The patent further teaches that the acetic acid salt of the Z-oxime can be isolated at ≥95% isomeric purity via preferential precipitation, providing a definitive reference for identity confirmation by NMR—where the Z-configuration places the hydroxyl group syn to the fluorine atom on the phenyl ring [2]. This reactivity dichotomy has direct procurement consequences: only the Z-oxime standard enables accurate quantification of the impurity that actually reflects incomplete benzisoxazole ring closure during API manufacture [3].
| Evidence Dimension | Reactivity in benzisoxazole cyclization (key synthetic step) |
|---|---|
| Target Compound Data | Z-Oxime (CAS 1388021-47-3): Cyclizes to benzisoxazole ring (reactive); isolable at ≥95% isomeric purity as acetic acid salt |
| Comparator Or Baseline | E-Oxime (CAS 1388021-46-2): Does not cyclize to benzisoxazole ring (essentially unreactive); remains as unreacted impurity |
| Quantified Difference | Qualitative binary: Z-isomer = reactive; E-isomer = unreactive (no measurable cyclization). Minimum Z-isomer enrichment specification: ≥80%, preferably ≥90%, more preferably ≥95% for synthetic utility. |
| Conditions | Patent teaching based on oxime intermediates of formula (3) and (7); cyclization under basic aqueous conditions; isomer enrichment via acetic acid salt precipitation and/or thermal E→Z conversion in solvent with acid catalyst. |
Why This Matters
Only Z-oxime reference standard accurately represents the process impurity arising from incomplete cyclization; procurement of E-oxime or mixed-isomer material yields invalid impurity quantification for batch release testing.
- [1] Slanina P, Bartl J, inventors; Synthon IP Inc, assignee. Process for making risperidone and intermediates therefor. United States patent US 7,405,298. 2008 Jul 29. Column 4, lines 10–15; Column 4, lines 55–67; Column 5, lines 1–20. View Source
- [2] Slanina P, Bartl J, inventors; Synthon IP Inc, assignee. Process for making risperidone and intermediates therefor. United States patent US 7,405,298. 2008 Jul 29. Column 5, lines 20–30: Z-isomer proof by NMR; hydroxyl syn to fluorine. View Source
- [3] CATO Research Chemicals. Antipsychotic Drug — Paliperidone Research Standards. Instrument Information Network. 2024 Feb 2. Identifies Paliperidone Impurity H (Z-Oxime, CAS 1388021-47-3) as a process impurity requiring strict QC monitoring. View Source
